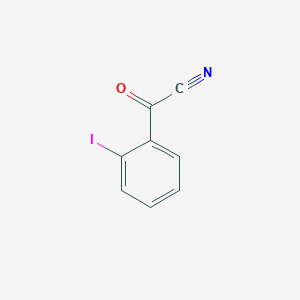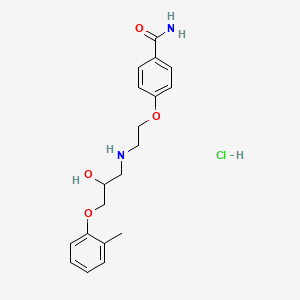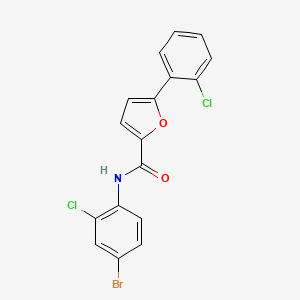
2-Iodobenzoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodobenzoyl cyanide is an organic compound with the molecular formula C8H4INO It is a derivative of benzoic acid, where the hydrogen atom at the ortho position is replaced by an iodine atom and the carboxyl group is replaced by a cyanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with good purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic nature of cyanide compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The cyanide group can be reduced to an amine or other functional groups.
Oxidation: The compound can undergo oxidation reactions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl cyanides.
Reduction: Formation of benzylamines.
Oxidation: Formation of benzoic acid derivatives.
Applications De Recherche Scientifique
2-Iodobenzoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-iodobenzoyl cyanide involves its reactivity with various nucleophiles and electrophiles. The iodine atom and cyanide group provide sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodobenzoic acid: Similar structure but with a carboxyl group instead of a cyanide group.
2-Iodobenzoyl chloride: Contains a chloride group instead of a cyanide group.
Benzyl cyanide: Lacks the iodine atom but contains a cyanide group attached to a benzyl group.
Uniqueness
2-Iodobenzoyl cyanide is unique due to the presence of both an iodine atom and a cyanide group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
88562-27-0 |
|---|---|
Formule moléculaire |
C8H4INO |
Poids moléculaire |
257.03 g/mol |
Nom IUPAC |
2-iodobenzoyl cyanide |
InChI |
InChI=1S/C8H4INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |
Clé InChI |
FXGKEBVJFYUMAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)









